molecular formula C4H8O2 B566132 1,4-Dioxane-13C4 CAS No. 1228182-37-3

1,4-Dioxane-13C4

Cat. No.: B566132
CAS No.: 1228182-37-3
M. Wt: 92.075
InChI Key: RYHBNJHYFVUHQT-JCDJMFQYSA-N
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Description

1,4-Dioxane-13C4: is an isotopically labeled compound where all four carbon atoms are replaced with the carbon-13 isotope. It is a colorless liquid with a faint, sweet odor similar to diethyl ether. This compound is primarily used in scientific research and laboratory applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxane-13C4 can be synthesized through the reaction of ethylene glycol with 1,2-dibromoethane. The reaction involves the formation of an intermediate, which is then cyclized to form 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound typically involves the isotopic labeling of the starting materials. This process ensures that the final product contains the desired carbon-13 isotopes. The reaction conditions are carefully controlled to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxane-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 1,4-Dioxane-13C4 is unique due to its isotopic labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This labeling allows researchers to track the compound’s behavior and interactions in various chemical and biological systems .

Properties

IUPAC Name

(2,3,5,6-13C4)1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHBNJHYFVUHQT-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13CH2]O[13CH2][13CH2]O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745963
Record name (~13~C_4_)-1,4-Dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.076 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-37-3
Record name (~13~C_4_)-1,4-Dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-37-3
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